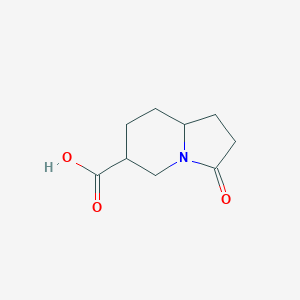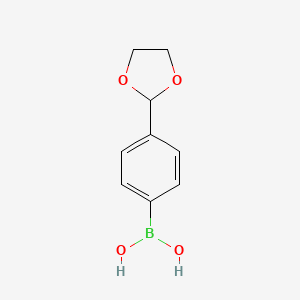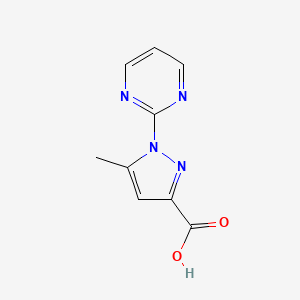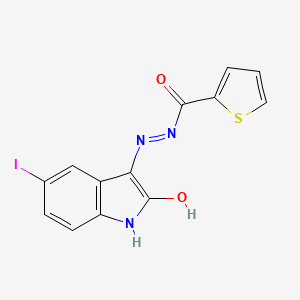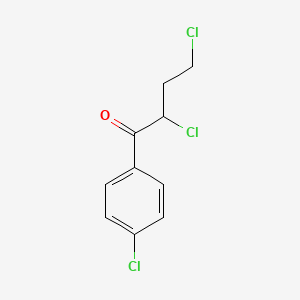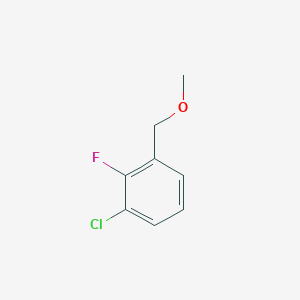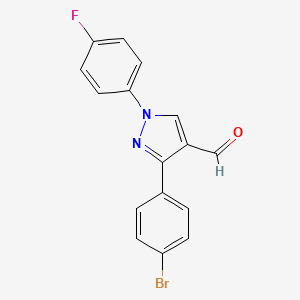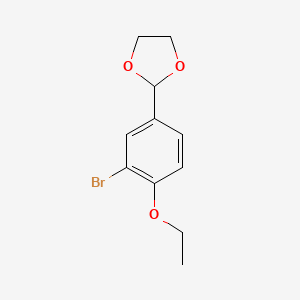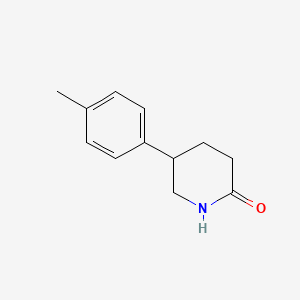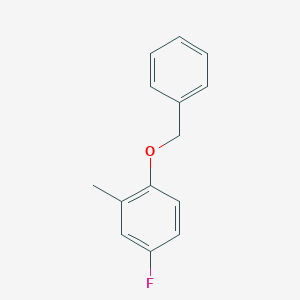
2-(4-(Trifluoromethyl)phenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)ethanethiol, also known as 2-TFME, is an organosulfur compound belonging to the class of thiols. It is a colorless liquid with a pungent odor, and is also known as 4-trifluoromethylbenzenethiol. 2-TFME is a versatile compound that has been used in a variety of applications, such as in the synthesis of other compounds, in pharmaceuticals, and in the biotechnology industry.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been used in the biotechnology industry for the synthesis of peptides and proteins, and as a reagent in the synthesis of pharmaceuticals.
Mecanismo De Acción
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a number of different mechanisms of action. It can act as a reducing agent, an oxidizing agent, a nucleophile, and a Lewis acid. In addition, it can act as an inhibitor of enzymes, a chelator of metals, and an inhibitor of the activity of certain proteins.
Biochemical and Physiological Effects
2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce the activity of certain proteins, such as histone acetyltransferase. Furthermore, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to increase the activity of certain proteins, such as the cytochrome P450 reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments include its low cost, low toxicity, and its wide range of applications. However, there are also some limitations to using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments. For example, it is a volatile compound, so it can easily evaporate. In addition, it is a powerful reducing agent, so it can react with other compounds in the reaction mixture.
Direcciones Futuras
The potential future directions for 2-(4-(Trifluoromethyl)phenyl)ethanethiol include its use in the development of new drugs, in the synthesis of novel compounds, and in the development of new catalysts. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new biocatalysts, such as enzymes and proteins. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Métodos De Síntesis
2-(4-(Trifluoromethyl)phenyl)ethanethiol can be synthesized by the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a catalyst. This reaction is typically carried out in an inert atmosphere and at a temperature of around 80°C. The reaction produces a mixture of 2-(4-(Trifluoromethyl)phenyl)ethanethiol and 4-trifluoromethylbenzothiourea, which can be separated by distillation. The yield of this reaction is typically around 80%.
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)ethanethiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
